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molecular formula C10H11Cl2NO2 B8573579 2,6-Dichloro-isonicotinic acid butyl ester

2,6-Dichloro-isonicotinic acid butyl ester

Cat. No. B8573579
M. Wt: 248.10 g/mol
InChI Key: IRTJCXVCMCEKMH-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

To a suspension of 2,6-dichloropyridine-4-carboxylic acid (16 g) (CAS RN: [5398-44-7]) in n-butanol (150 mL) was added thionylchloride (9.1 mL) dropwise. The reaction mixture was heated to reflux for 1.5 hours, cooled to room temperature and then a saturated aqueous solution of NaHCO3 (160 mL) was added (pH˜7). The mixture was extracted with EtOAc (2×150 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give 2,6-dichloro-isonicotinic acid butyl ester (21.51 g) as crude product, which was directly subjected to the next step.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1.S(Cl)(Cl)=O.C([O-])(O)=O.[Na+]>C(O)CCC>[CH2:4]([O:9][C:8](=[O:10])[C:6]1[CH:5]=[C:4]([Cl:11])[N:3]=[C:2]([Cl:1])[CH:7]=1)[CH2:5][CH2:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C1=CC(=NC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.51 g
YIELD: CALCULATEDPERCENTYIELD 208.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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